O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate
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Overview
Description
O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The unique structure of this compound makes it an interesting subject for scientific study and industrial application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate typically involves the reaction of ethylphosphonodithioic acid with phthalimidomethyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Ethylphosphonodithioic acid} + \text{Phthalimidomethyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The process includes steps such as mixing, heating, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphonodithioate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phthalimidomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound.
Scientific Research Applications
O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal enzyme activity.
Industry: It is used in the development of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in its mechanism of action include the disruption of normal enzyme function and interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
O-Methyl-S-2-diethylaminoethyl ethylphosphonothiolate: This compound shares a similar structure but has different substituents, leading to variations in its chemical properties and applications.
Demeton-S-methyl: Another organophosphorus compound with similar applications in agriculture but differing in its stability and toxicity profile.
Uniqueness
O-Methyl-S-(phthalimidomethyl)-ethylphosphonodithioate is unique due to its specific phthalimidomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
24017-20-7 |
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Molecular Formula |
C12H14NO3PS2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[[ethyl(methoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H14NO3PS2/c1-3-17(18,16-2)19-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,3,8H2,1-2H3 |
InChI Key |
YBKYDCKBUSWFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=S)(OC)SCN1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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